molecular formula C15H12O3 B14686160 Phenyl 3-phenyloxirane-2-carboxylate CAS No. 25518-21-2

Phenyl 3-phenyloxirane-2-carboxylate

Cat. No.: B14686160
CAS No.: 25518-21-2
M. Wt: 240.25 g/mol
InChI Key: GBQMNXWHCORGMC-UHFFFAOYSA-N
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Description

Phenyl 3-phenyloxirane-2-carboxylate is an organic compound that belongs to the class of glycidic esters. This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3-phenyloxirane-2-carboxylate can be synthesized through the Darzens condensation reaction. This reaction involves the condensation of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate glycidic ester, which is then converted to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phenyl 3-phenyloxirane-2-carboxylate primarily involves the reactivity of its epoxide ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In the presence of acids or bases, the compound can be hydrolyzed to form phenylacetone. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Phenyl 3-phenyloxirane-2-carboxylate can be compared with other glycidic esters, such as:

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

25518-21-2

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

phenyl 3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C15H12O3/c16-15(17-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1-10,13-14H

InChI Key

GBQMNXWHCORGMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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